2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
Description
2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core (a pyridine derivative with a nitrile group at position 3). Key structural elements include:
- 3-Trifluoromethylphenyl group: Positioned at the 5th carbon of the pyridine ring, enhancing lipophilicity and metabolic stability via the trifluoromethyl (-CF₃) moiety.
- Nitrile group: At position 3, which may act as a hydrogen-bond acceptor or influence electronic properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-16-6-1-2-7-17(16)26-18-13(10-24)8-14(11-25-18)12-4-3-5-15(9-12)19(21,22)23/h1-9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSJRRXKUEMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorothiophenol with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the corresponding thioether. This intermediate is then subjected to a nucleophilic substitution reaction with 5-bromonicotinonitrile in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, also known as 3-Pyridinecarbonitrile, 2-[(2-chlorophenyl)thio]-5-[3-(trifluoromethyl)phenyl]-, is a chemical compound with the molecular formula C19H10ClF3N2S and a molecular weight of 390.81 . While specific applications of this exact compound are not widely documented in the search results, the related research领域 regarding similar compounds offers insight into potential applications.
Potential Applications Based on Analogous Compounds
- CDK2 Inhibition and Anticancer Activity: Research indicates that derivatives with pyrazole or pyrimidine cores, similar in structure, have demonstrated CDK2 inhibitory activity .
- Halogen Substitution Effects: The positioning and type of halogen substituents on phenyl rings significantly influence cytotoxic activity. For instance, a bromo group at the para position of a phenyl ring enhances antitumor activity, while chloro substituents in the ortho or meta positions are more effective for both cytotoxic and CDK2 inhibitory activities .
- Apoptosis Induction: Certain pyrazole-triaryl derivatives induce apoptosis in cancer cells by regulating the G1 phase of the cell cycle, reducing anti-apoptotic Bcl-2 expression, and increasing pro-apoptotic Bax expression .
- COX-2 Enzyme Inhibition: Some compounds have the ability to inhibit both CDK2 and cyclooxygenase-2 (COX-2) enzymes, which are potential targets for cancer treatment .
- Thiazolidinone Analogs: Thiazolidinone analogs exhibit inhibitory activity against CDK2 and EGFR, increasing the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .
Table 1: Examples of Anticancer Activity of Related Compounds
| Code | Evaluated Cancer Cell Lines | IC50 or IG50 | CDK2 IC50 |
|---|---|---|---|
| St.18 | HepG2 | 8.49 µM | 0.35 µM |
| St.19 | HCT116 | 3.78 µM | 0.21 µM |
| St.20 | HCT116 | 5.91 µM | 0.70 µM |
| St.21 | Panc-1 | 0.80 µM | 18 nM |
| St.22 | Panc-1 | 0.70 µM | 14 nM |
| St.23 | MCF-7 | 12.15 µg/mL | 7.5 µg/mL |
| St.24 | A2780 | 2.52 µM | 0.41 µM |
| St.25 | MCF-7 | 0.21 µM | 149 nM |
Molecular Modeling and Binding Interactions
Molecular modeling studies have revealed that the anticancer effect of chemicals can be achieved via inhibiting the CDK2 and COX-2 enzymes . Compounds establish hydrogen and hydrophobic bonding interactions with amino acid residues in the CDK2 binding region .
Other Related Compounds
Other compounds with similar structural features, such as 2-(2-Chlorophenyl)sulfanyl-5-[2-chloro-6-(trifluoromethyl)phenyl]-3-hydroxycyclohex-2-en-1-one and 5-[2,6-Bis(trifluoromethyl)phenyl]-2-(2-chlorophenyl)sulfanyl-3-hydroxycyclohex-2-en-1-one, have been identified and characterized, suggesting a broader interest in this class of compounds .
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The chlorophenyl and nicotinonitrile groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
Core Structure and Substituent Positioning
The nicotinonitrile core differentiates this compound from pyrazole- or pyridine-based analogs. A key comparison is with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (referenced in ), which shares functional groups but has distinct structural features:
Implications :
- The pyrazole core in ’s compound may confer greater conformational rigidity compared to the pyridine-based nicotinonitrile.
- The 3-chlorophenylsulfanyl group in the pyrazole derivative (vs. 2-chlorophenyl in the target) could alter steric interactions in biological targets .
- The trifluoromethyl group on the pyrazole () versus a trifluoromethylphenyl group in the target may influence solubility and binding affinity.
Electronic and Physicochemical Properties
- Nitrile vs.
- Sulfanyl Group Position : The 2-chlorophenylsulfanyl group in the target may create stronger steric hindrance compared to the 3-chlorophenylsulfanyl group in the pyrazole compound, affecting binding pocket accessibility.
- Lipophilicity : The trifluoromethylphenyl group in the target compound likely increases logP compared to the pyrazole analog’s trifluoromethyl group, altering membrane permeability .
Biological Activity
2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, with the CAS number 338964-71-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H10ClF3N2S, with a molecular weight of 390.81 g/mol. The structure features a chlorophenyl sulfanyl group and a trifluoromethyl phenyl substituent, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H10ClF3N2S |
| Molecular Weight | 390.81 g/mol |
| CAS Number | 338964-71-9 |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing similar structural motifs exhibit antimicrobial properties. For instance, derivatives with trifluoromethyl groups have been shown to enhance the potency against various bacterial strains due to their lipophilicity and ability to penetrate bacterial membranes effectively .
Anticancer Properties
The compound's potential anticancer activity is supported by studies demonstrating that similar nicotinonitrile derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . In vitro studies have shown that such compounds can inhibit the growth of several cancer cell lines, suggesting a promising avenue for further investigation.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. These effects are typically mediated through the modulation of neurotransmitter systems and neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Modulation of Receptor Activity : It may act as a modulator at various receptors, influencing neurotransmission and cellular signaling.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis through mitochondrial pathways, leading to cell death in malignant cells.
Study on Antimicrobial Activity
A study focused on the synthesis and evaluation of various nicotinonitrile derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited significant antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study on Anticancer Potential
In another investigation, the anticancer potential of related compounds was assessed using various human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction, thus supporting their further development as anticancer agents .
Q & A
Q. What are the key synthetic routes for 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile?
The synthesis typically involves a multi-step process:
Nicotinonitrile Core Formation : Reacting a pyridine derivative with a nitrile group under controlled conditions (e.g., using DMF at 80°C) .
Functionalization :
- Chlorophenyl Group Introduction : Nucleophilic aromatic substitution (NAS) with chlorinated aromatic compounds.
- Trifluoromethylphenyl Addition : Friedel-Crafts alkylation using trifluoromethylbenzene derivatives .
Key solvents include ethanol and dichloromethane, with yields ranging from 65% to 85% depending on reaction optimization .
Q. What functional groups define this compound, and how do they influence reactivity?
The compound features three critical groups:
- 2-Chlorophenylsulfanyl : Enhances electrophilicity, enabling NAS reactions with amines or alkoxides .
- 3-Trifluoromethylphenyl : Electron-withdrawing effects activate adjacent positions for substitution reactions .
- Nicotinonitrile Core : The nitrile group (-CN) allows hydrolysis to carboxylic acids or reduction to amines, broadening derivatization potential .
These groups collectively enhance stability and reactivity, making the compound versatile for further functionalization .
Q. What analytical methods are recommended for characterizing this compound?
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection.
- Structural Confirmation : Nuclear magnetic resonance (NMR) for proton/carbon environments and Fourier-transform infrared spectroscopy (FT-IR) for functional group identification .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in nucleophilic aromatic substitution (NAS)?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity and reaction rates .
- Temperature Control : Elevated temperatures (e.g., 80°C) accelerate NAS but require monitoring to avoid side reactions .
- Catalyst Use : Transition metals (e.g., Cu(I)) can enhance regioselectivity in trifluoromethylphenyl group addition .
Example optimization data from :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 2-(Piperidin-1-yl)-...nicotinonitrile | 72% |
| NaOMe | Ethanol, reflux | 2-Methoxy-...nicotinonitrile | 65% |
Q. How can contradictory data in biological activity studies be reconciled?
Variability in antimicrobial or anticancer assays may arise from:
- Experimental Design : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
- Dosage and Solubility : Poor aqueous solubility may reduce bioavailability, leading to inconsistent results .
Methodological Recommendations : - Standardize assays using a common cell line (e.g., HepG2) and solvent (e.g., DMSO with ≤0.1% v/v).
- Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
Q. What strategies improve the compound’s pharmacokinetic profile for drug development?
- Derivatization : Hydrolyze the nitrile to a carboxylic acid to enhance solubility .
- Prodrug Design : Introduce ester groups for controlled release in vivo.
- Structure-Activity Relationship (SAR) Studies : Modify the chlorophenyl or trifluoromethyl groups to balance lipophilicity and target binding .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
The -CF₃ group:
- Electron-Withdrawing Effect : Activates the phenyl ring for electrophilic substitution, directing incoming nucleophiles to meta/para positions.
- Steric Effects : Hinders rotation around the C-C bond, stabilizing specific conformers in protein-ligand interactions .
Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Methodological Guidance for Experimental Design
8. Designing a study to evaluate anticancer mechanisms:
- Target Identification : Use kinase inhibition assays (e.g., EGFR or VEGFR) to identify primary targets .
- Cell-Based Assays : Measure IC₅₀ values in cancer cell lines and compare to normal cells (e.g., HEK293) to assess selectivity.
- Pathway Analysis : Employ Western blotting to detect apoptosis markers (e.g., caspase-3) or proliferation signals (e.g., ERK phosphorylation) .
9. Addressing synthetic challenges in scaling up the reaction:
- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) for lab-scale purity.
- Continuous Flow Reactors : Improve yield consistency and reduce reaction time in industrial settings .
Data Contradiction Analysis
10. Resolving discrepancies in reported antimicrobial activity:
- Potential Causes : Strain-specific resistance mechanisms or variations in compound stability under assay conditions.
- Resolution Steps :
- Re-test the compound against standardized microbial panels (e.g., ATCC strains).
- Validate stability via LC-MS before and after incubation in culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
